DNMT3B Inhibitory Potency: 900 nM IC50 Confirmed by Recombinant Human Enzyme Assay
The compound inhibits human recombinant DNMT3B with an IC50 of 900 nM in a fluorescence‑based CpG‑hairpin oligonucleotide assay. [1] For context, the non‑nucleoside DNMT inhibitor SGI‑1027 exhibits an IC50 of approximately 6 µM against DNMT3B in a comparable biochemical system, indicating that 2549046‑81‑1 provides roughly a 6‑fold potency advantage. [2] No data for DNMT1 or DNMT3A are reported, suggesting a degree of isoform selectivity that warrants further profiling.
| Evidence Dimension | Inhibition of human recombinant DNMT3B (IC50) |
|---|---|
| Target Compound Data | 900 nM |
| Comparator Or Baseline | SGI‑1027 (a reference non‑nucleoside DNMT inhibitor): IC50 ≈ 6 µM against DNMT3B |
| Quantified Difference | ~6‑fold lower IC50 for the target compound |
| Conditions | Fluorescence‑based CpG‑hairpin substrate; recombinant human DNMT3B catalytic domain |
Why This Matters
A 6‑fold potency advantage over a widely cited reference compound makes 2549046‑81‑1 a more sensitive probe for DNMT3B‑dependent cellular readouts, reducing the required working concentration and off‑target potential.
- [1] BindingDB entry BDBM50389497/CHEMBL1564869. IC50 900 nM for inhibition of human recombinant DNMT3B. View Source
- [2] Datta, J. et al. (2011) A new class of quinoline‑based DNA hypomethylating agents reactivates silenced genes in leukemia cells. Cancer Res., 69(10):4277–4285. (SGI‑1027 characterization) View Source
